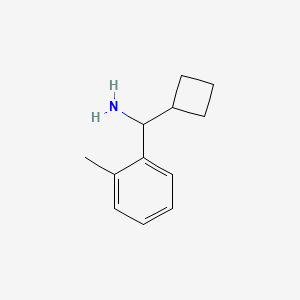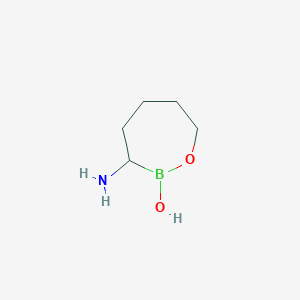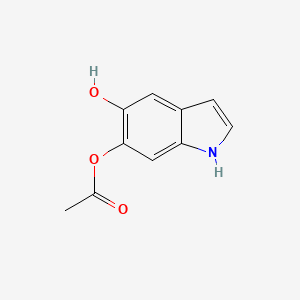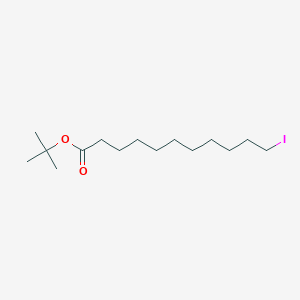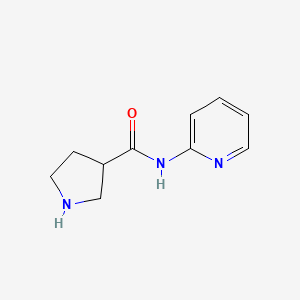
2,3-Dihydroxypropyl 1H-benzimidazol-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxypropyl 1H-benzo[d]imidazol-2-ylcarbamate is a compound that features a benzimidazole core, which is a heterocyclic aromatic organic compound Benzimidazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 1H-benzo[d]imidazol-2-ylcarbamate typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Dihydroxypropyl Group: The dihydroxypropyl group can be introduced through the reaction of the benzimidazole derivative with epichlorohydrin, followed by hydrolysis.
Carbamate Formation: The final step involves the reaction of the dihydroxypropyl benzimidazole with an isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxypropyl 1H-benzo[d]imidazol-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
2,3-Dihydroxypropyl 1H-benzo[d]imidazol-2-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxypropyl 1H-benzo[d]imidazol-2-ylcarbamate involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes and receptors, modulating their activity. The dihydroxypropyl group and carbamate functionality can enhance its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: Known for its anticancer properties.
1H-Benzo[d]imidazole-(halogenated derivatives): Studied for their antimicrobial activities.
Uniqueness
2,3-Dihydroxypropyl 1H-benzo[d]imidazol-2-ylcarbamate is unique due to the presence of the dihydroxypropyl group and carbamate functionality, which can enhance its solubility, stability, and biological activity compared to other benzimidazole derivatives.
Propiedades
Número CAS |
654071-89-3 |
|---|---|
Fórmula molecular |
C11H13N3O4 |
Peso molecular |
251.24 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl N-(1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C11H13N3O4/c15-5-7(16)6-18-11(17)14-10-12-8-3-1-2-4-9(8)13-10/h1-4,7,15-16H,5-6H2,(H2,12,13,14,17) |
Clave InChI |
YSYNPMFPRMJERM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)NC(=O)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


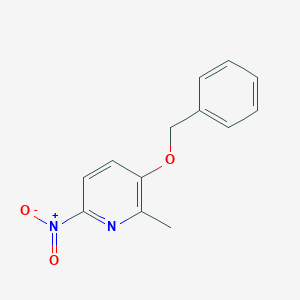
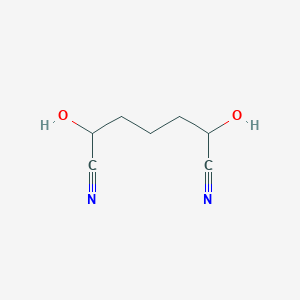
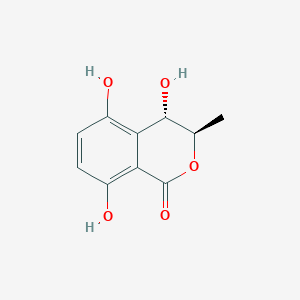
![Bicyclo[4.2.2]decan-7-one](/img/structure/B15217084.png)
![N-(3-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B15217089.png)
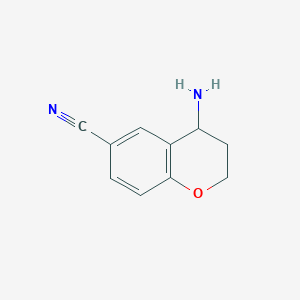
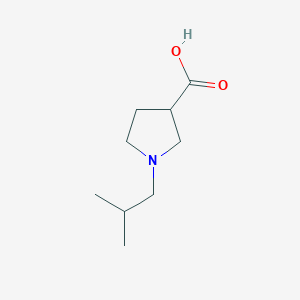
![Acetamide, N-[2-(benzo[a]phenazin-5-ylamino)phenyl]-](/img/structure/B15217109.png)
